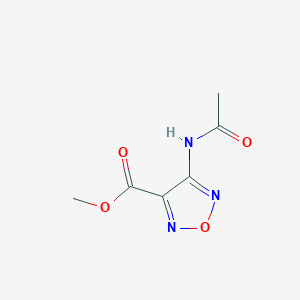
Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound containing nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry . The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate typically involves the reaction of methyl 4-amino-1,2,5-oxadiazole-3-carboxylate with acetic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as tetrahydrofuran (THF) for several hours . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to the disruption of cellular processes. It also affects signaling pathways like the NF-kB pathway, which plays a role in inflammation and cancer progression .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family with similar biological activities.
1,3,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
Uniqueness: Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Biological Activity
Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on various research findings.
Chemical Structure and Properties
This compound is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, along with an acetamido group and a carboxylate moiety. Its molecular formula contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. This compound has shown potential as a basis for developing agrochemicals with herbicidal or fungicidal properties.
A study highlighted that derivatives of oxadiazoles possess broad-spectrum antimicrobial activity, including efficacy against gram-positive bacteria and Mycobacterium tuberculosis. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) in the range of 0.25 µg/mL against resistant strains of Mycobacterium tuberculosis .
2. Anticancer Activity
This compound has been investigated for its anticancer potential. A series of oxadiazole derivatives have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example:
These findings suggest that methyl 4-acetamido derivatives may serve as lead compounds in anticancer drug development.
3. Anti-inflammatory Activity
The anti-inflammatory potential of similar oxadiazole compounds has also been documented. In vitro studies using bovine serum albumin denaturation methods indicated significant anti-inflammatory effects for certain derivatives . These results suggest that methyl 4-acetamido derivatives may exhibit comparable anti-inflammatory properties.
Case Studies
Several studies have synthesized and characterized various derivatives of oxadiazoles to evaluate their biological activities:
- Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against several cell lines. The results showed that compounds with specific functional groups exhibited enhanced cytotoxicity compared to standard drugs like Doxorubicin .
- Antimycobacterial Activity : Research on related oxadiazole compounds indicated effective antimycobacterial activity against Mycobacterium tuberculosis at concentrations as low as 62.5 µg/mL .
Properties
Molecular Formula |
C6H7N3O4 |
|---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C6H7N3O4/c1-3(10)7-5-4(6(11)12-2)8-13-9-5/h1-2H3,(H,7,9,10) |
InChI Key |
HLRHHEQODYJBDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















